molecular formula C14H19FN2O2 B13039574 Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Benzyl4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B13039574
M. Wt: 266.31 g/mol
InChI Key: IOUYHTQXIPFYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl ester group and an aminomethyl substituent at the 4-position of the piperidine ring. The fluorine atom at the 3-position introduces electronic and steric effects that influence reactivity, stability, and biological interactions. This compound is of interest in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules or as a ligand in medicinal chemistry .

Properties

IUPAC Name

benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUYHTQXIPFYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Resolution and Esterification (Based on Patent CN110922354A)

  • Starting Material: Cis racemate 1-Boc-3-fluoropiperidine-4-carboxylic acid.
  • Key Reagents: R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate.
  • Procedure:
    • Dissolve 1-Boc-3-fluoropiperidine-4-carboxylic acid in anhydrous tetrahydrofuran under nitrogen.
    • Add R-phenethyl alcohol and triphenylphosphine sequentially.
    • Slowly add diethyl azodicarboxylate at 0 °C.
    • Stir and warm to room temperature until reaction completion.
    • Remove solvent, slurry residue with methyl tert-butyl ether, filter, concentrate, and purify by silica gel chromatography.
  • Outcome: Formation of stereochemically enriched esters of 3-fluoropiperidine-4-carboxylic acid with yields around 45.8% for the ester intermediate.

  • Further Steps: Catalytic hydrogenation using Pd/C under hydrogen atmosphere converts esters to Boc-protected 3-fluoropiperidine-4-carboxylic acid with high enantiomeric excess (>95%) and yields up to 92%.

Benzylation and Aminomethylation (Based on EvitaChem and Related Patents)

  • Benzylation:
    • React 3-fluoropiperidine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
    • This step introduces the benzyl carboxylate protecting group on the nitrogen atom.
  • Aminomethylation:
    • Introduction of the aminomethyl group at the 4-position can be achieved by partial reduction of intermediates such as 1-benzyl-4-piperidine methyl or ethyl formates.
    • Typical conditions involve refluxing with benzyl chloride, sodium bicarbonate, and dehydrated alcohol, followed by filtration and extraction to isolate 1-benzyl-4-piperidine ethyl formate.
    • Subsequent partial reduction converts the formate to the aminomethyl group.

Asymmetric Hydrogenation and Catalytic Methods (Literature on Piperidine Derivatives)

  • Use of catalytic hydrogenation with Pd/C or rhodium(I)/ruthenium(II) complexes for stereoselective reduction of unsaturated intermediates.
  • Titanium isopropoxide is employed to neutralize fluorine released during hydrogenation to prevent catalyst poisoning.
  • The choice of catalyst and ligand affects enantioselectivity and yield, with reported desfluoro impurities below 3%.
  • Intramolecular aza-Michael reactions and organocatalysis are also explored for constructing substituted piperidines with high enantiomeric excess.
Step No. Reaction Type Starting Material Reagents/Conditions Product/Outcome Yield/Notes
1 Esterification & Resolution 1-Boc-3-fluoropiperidine-4-carboxylic acid R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, N2 Boc-protected ester intermediates (VII, VIII) ~45.8% yield
2 Catalytic Hydrogenation Ester intermediates (VII, VIII) Pd/C, H2 atmosphere, ethyl acetate Boc-3-fluoropiperidine-4-carboxylic acid (X) 92% yield, >95% ee
3 Benzylation 3-fluoropiperidine Benzyl chloroformate, NaOH Benzyl 3-fluoropiperidine-1-carboxylate Not specified
4 Aminomethylation 1-benzyl-4-piperidine methyl/ethyl formate Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 1-benzyl-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate ~93.8% yield (benzylation step)
5 Asymmetric Hydrogenation Unsaturated intermediates Rh(I)/Ru(II) catalysts, Ti(OiPr)4 Stereoselective piperidine derivatives High enantioselectivity, low impurities
  • The fluorine atom at the 3-position influences the electronic properties, affecting reactivity and selectivity during synthesis.
  • The Boc protecting group is crucial for stabilizing the amino functionality during multi-step synthesis.
  • Catalytic hydrogenation steps require careful control to avoid defluorination and maintain stereochemical integrity.
  • Chemical resolution using chiral alcohols and Mitsunobu-type reactions allows for enantiomeric enrichment.
  • The synthetic route is adaptable for scale-up due to relatively high yields and straightforward purification methods.

The preparation of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves a combination of esterification, stereoselective resolution, benzylation, aminomethylation, and catalytic hydrogenation. The methods are well-documented in patents and recent literature, emphasizing stereochemical control and functional group compatibility. These protocols provide efficient access to this valuable piperidine derivative for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for nucleophilic substitution at the aminomethyl group.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds targeting central nervous system disorders. The presence of the fluorine atom significantly influences its interaction with biological targets, enhancing binding affinity and selectivity.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the benzyl and piperidine components can yield analogs with improved efficacy. For instance, studies involving derivatives of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate have shown enhanced selectivity for specific targets such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which is implicated in metabolic regulation and inflammation .

Antiviral Applications

Recent studies have explored the potential of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate as an antiviral agent. It has been evaluated for its ability to inhibit viral replication mechanisms, particularly in the context of HIV research. The compound's structural characteristics allow it to bind effectively to viral enzymes, thereby disrupting their function .

Pharmacokinetic Studies

A notable study investigated the pharmacokinetics of a related compound in diabetic rat models, demonstrating its ability to cross the blood-retinal barrier and exhibit bioavailability after systemic administration. This highlights the potential for similar compounds like Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate to be effective in treating ocular diseases linked to diabetes .

In Vivo Efficacy

In vivo efficacy studies have shown that compounds derived from Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can significantly reduce retinal vascular leakage in diabetic models, suggesting a therapeutic role in diabetic retinopathy .

Mechanism of Action

The mechanism of action of (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

a) Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)
  • Structure: Lacks the 3-fluoro and 4-aminomethyl groups.
  • Physical Properties : Powder form with a melting point of 68°C and molar mass of 234.29 g/mol .
  • Hazards : Classified for skin irritation (Category 2), eye irritation (Category 2), and organ toxicity (Category 3). Requires stringent handling protocols .
b) Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)
  • Structure: Contains a 3-ethoxy-3-oxopropyl substituent instead of the aminomethyl-fluorine motif.
  • Applications: Limited to research and development due to insufficient toxicological data .
c) tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate hydrochloride
  • Structure : Features a tert-butyl ester (instead of benzyl) and a hydrochloride salt.
  • The hydrochloride salt increases water solubility, aiding in purification .
  • Applications : Widely supplied by global manufacturers (e.g., Nanjing Finetech Chemical Co.), suggesting its utility as a pharmaceutical intermediate .

Physicochemical and Hazard Profiles

Compound Physical State Melting Point Hazards Key Substituents
Target Compound (Fluorinated Benzyl) Not reported Not reported Likely higher reactivity due to F 3-F, 4-aminomethyl, benzyl ester
Benzyl 4-aminopiperidine-1-carboxylate Powder 68°C Skin/eye irritation, organ toxicity 4-amino, benzyl ester
Benzyl 4-(3-ethoxy-oxopropyl) analog Liquid N/A No known hazards 3-ethoxy-oxopropyl
tert-Butyl fluorinated analog Solid (HCl salt) Not reported Depends on salt form 3-F, tert-butyl ester

Key Observations :

  • The benzyl ester group in the target compound may serve as a removable protecting group, unlike the tert-butyl variant, which requires acidic conditions for cleavage .

Toxicological and Ecological Considerations

  • Data Gaps: Most analogs, including the target compound, lack comprehensive toxicological profiles.

Biological Activity

Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Compound Overview

  • Molecular Formula : C13H17FN2O2
  • Molecular Weight : Approximately 252.29 g/mol
  • Structure : The compound features a piperidine ring with an aminomethyl group and a fluorine atom, which enhances its reactivity and biological activity .

The biological activity of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific molecular targets, influencing biochemical pathways involved in neurological functions.

Potential Mechanisms Include:

  • Neurotransmitter Receptor Interaction : The compound exhibits significant binding affinities to neurotransmitter receptors, which may underlie its potential antidepressant effects.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission and mood regulation .

Biological Activity

Recent investigations into the biological activity of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate have highlighted several key effects:

  • Antidepressant-like Effects : Due to its structural similarity to known antidepressants, it may influence serotonin and norepinephrine systems, potentially offering therapeutic benefits for mood disorders.
  • Cognitive Enhancement : Initial findings suggest that it may enhance cognitive functions by modulating cholinergic pathways, similar to other piperidine derivatives used in Alzheimer’s treatment .
  • Analgesic Properties : Some studies indicate potential analgesic effects, warranting further exploration into pain management applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Benzyl 4-amino-3-fluoropiperidine-1-carboxylateC13H17FN2O2Lacks aminomethyl group; similar applications
Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylateC14H19FN2O2Contains ethynyl instead of aminomethyl; different reactivity
(3R,4R)-3-amino-4-fluoropiperidine-1-carboxylateC13H17FN2O2Stereoisomer; distinct biological activity profile

This table illustrates how the presence of specific functional groups can influence the biological activity and therapeutic potential of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate:

  • Study on Antidepressant Activity :
    • A study evaluated the effects of this compound on depressive-like behaviors in animal models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.
  • Cognitive Function Assessment :
    • Research focusing on cognitive enhancement revealed that administration of the compound improved performance in memory tasks compared to control groups, indicating potential use in treating cognitive decline .
  • Pain Management Studies :
    • Investigations into analgesic properties showed that Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate reduced pain responses in neuropathic pain models, supporting its application in pain management therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.